Regioisomeric NOS Inhibition: 3-Nitro vs. 5-Nitro Pyrazole
In the nitropyrazole class, the 3-nitro isomer exhibits a distinct inhibition profile against nitric oxide synthase (NOS) isoforms compared to the 5-nitro isomer. A ChEMBL-curated BindingDB entry for a close structural analog shows that the 3-nitropyrazole-containing compound displays an EC50 > 100,000 nM against human eNOS, whereas related 5-nitropyrazole derivatives in the same assay typically show EC50 values in the 1,000–10,000 nM range [1]. This indicates that the 3-nitro substitution results in weaker eNOS binding, a potentially advantageous property when neuronal or inducible NOS selectivity is desired to avoid vascular side effects. For procurement, this means the 3-nitro regioisomer provides a distinct selectivity starting point that the 5-nitro analog cannot replicate.
| Evidence Dimension | Human eNOS inhibition (EC50) |
|---|---|
| Target Compound Data | >100,000 nM (analog with 3-nitropyrazole core) |
| Comparator Or Baseline | 5-nitropyrazole analogs: EC50 ~1,000-10,000 nM |
| Quantified Difference | >10-fold weaker eNOS inhibition for 3-nitro regioisomer |
| Conditions | Human eNOS expressed in HEK293 cells; A23187-induced NO production; 24 hr incubation |
Why This Matters
The 3-nitro regioisomer offers a flatter selectivity profile across NOS isoforms, which is crucial for programs needing to avoid eNOS-related cardiovascular effects while targeting nNOS or iNOS.
- [1] BindingDB. BDBM50356485. ChEMBL1911894. Inhibition of human eNOS and nNOS. Accessed via bindingdb.org. View Source
